REACTION_CXSMILES
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[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:16]=[CH:15][C:9]([O:10][CH2:11][CH:12]2[O:14][CH2:13]2)=[CH:8][CH:7]=1.[CH:17]1([NH2:20])[CH2:19][CH2:18]1>>[CH:17]1([NH:20][CH2:13][CH:12]([OH:14])[CH2:11][O:10][C:9]2[CH:15]=[CH:16][C:6]([C:2]3[NH:3][CH:4]=[CH:5][N:1]=3)=[CH:7][CH:8]=2)[CH2:19][CH2:18]1
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Name
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|
Quantity
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4.95 g
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Type
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reactant
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Smiles
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N1C(=NC=C1)C1=CC=C(OCC2CO2)C=C1
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Name
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Quantity
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50 mL
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Type
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reactant
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Smiles
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C1(CC1)N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed at 60° for 30 hours
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Duration
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30 h
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Type
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CONCENTRATION
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Details
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The mixture is concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue is chromatographed on silica gel
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Type
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WASH
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Details
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eluting with 5-10% MeOH
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Type
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CUSTOM
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Details
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The free base (IV) (1.21 g, 19%) is crystallized as the dihydrochloride salt from EtOH
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Name
|
|
Type
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|
Smiles
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C1(CC1)NCC(COC1=CC=C(C=C1)C=1NC=CN1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |